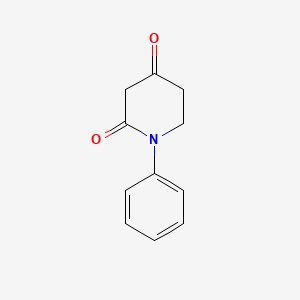

1-Phenylpiperidine-2,4-dione

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Aromatase Inhibition

1-Phenylpiperidine-2,4-dione derivatives have been studied for their role in inhibiting aromatase, an enzyme involved in estrogen synthesis. This property is significant for the treatment of hormone-dependent cancers, such as breast cancer. For instance, certain analogues of aminoglutethimide, which include this compound derivatives, demonstrate strong inhibition of aromatase, indicating potential for use in cancer therapy (Staněk et al., 1991).

Ligands for α₁-Adrenoceptor Subtypes

Some this compound derivatives are designed as ligands for α(1)-adrenergic receptor subtypes. This is crucial in developing medications for conditions like hypertension and benign prostatic hyperplasia. Certain derivatives exhibit high affinity in binding assays, suggesting their potential as therapeutic agents (Romeo et al., 2011).

Anti-Viral and Anti-Microbial Activities

Derivatives of this compound have been synthesized and tested for their anti-viral and anti-microbial properties. Some compounds show moderate protection against viruses like CVB-2 and HSV-1, as well as potential antibacterial and antifungal activities (Bielenica et al., 2011).

Electrochemical Applications

This compound and its derivatives have been explored in electrochemical applications. For example, their use in the selective recognition of copper ions and sensing of hydrogen peroxide, as well as in the modification of electrodes for enhanced electrocatalytic activities, has been researched (Gayathri & Kumar, 2014).

Corrosion Inhibition

This compound derivatives, such as 1H-pyrrole-2,5-dione derivatives, have been investigated for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. These compounds exhibit good inhibition efficiency, highlighting their potential in industrial applications (Zarrouk et al., 2015).

DNA Biosensing

The role of this compound derivatives in DNA biosensing is another area of interest. These derivativeshave been used in the development of DNA biosensors for detecting specific DNA sequences, including those of pathogens like Helicobacter pylori. The use of such derivatives in biosensors demonstrates the potential for rapid and accurate detection of genetic material in medical diagnostics and research (del Pozo et al., 2005).

Catalytic Oxidation and Reduction

This compound derivatives have been studied for their roles in catalytic oxidation and reduction processes. These processes are crucial in various chemical syntheses and industrial applications, such as in the production of fine chemicals and pharmaceuticals. The derivatives' ability to act as catalysts can lead to more efficient and environmentally friendly chemical processes (Wu et al., 1996).

Antimicrobial and Antiproliferative Activities

Silver(I) coordination polymers containing this compound derivatives exhibit significant antimicrobial and antiproliferative activities. These properties are critical in the development of new treatments for infections and cancer, offering potential alternatives to traditional antimicrobial and anticancer agents (Smoleński et al., 2013).

Synthesis of Novel Compounds

The synthesis of this compound derivatives has led to the discovery of novel compounds with potential applications in heterocyclic chemistry and drug development. The versatility of these derivatives in synthesis offers avenues for the development of new drugs and materials (Leflemme et al., 2001).

Direcciones Futuras

Piperidines, including 1-Phenylpiperidine-2,4-dione, are important synthetic fragments for drug design, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential pharmaceutical applications of this compound.

Mecanismo De Acción

Target of Action

1-Phenylpiperidine-2,4-dione is a compound with potential antifungal properties . The primary targets of this compound are fungi such as Rhizoctonia solani (Rs), Botrytis cinerea (Bc), and Fusarium graminearum (Fg) . These fungi are responsible for various plant diseases and can cause significant agricultural loss.

Mode of Action

It is known that the compound interacts with its targets and inhibits their growth . This interaction likely involves the compound binding to specific proteins or enzymes within the fungi, disrupting their normal function and leading to cell death .

Biochemical Pathways

Given its antifungal properties, it likely disrupts essential cellular processes in fungi, such as cell wall synthesis, protein synthesis, or dna replication . The disruption of these pathways can lead to cell death and prevent the spread of the fungi .

Pharmacokinetics

Like many other compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the action of this compound is the inhibition of fungal growth. This is evidenced by the compound’s ability to inhibit the growth of Rs in vitro . Furthermore, the compound has been shown to cause morphological changes in the hyphae of treated fungi, including the formation of abnormal branches and swellings .

Propiedades

IUPAC Name |

1-phenylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAGJZDHMNYLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

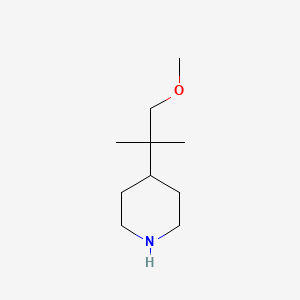

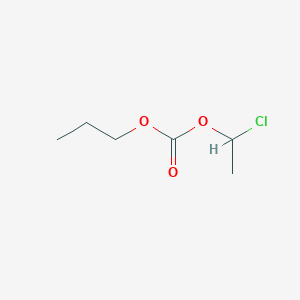

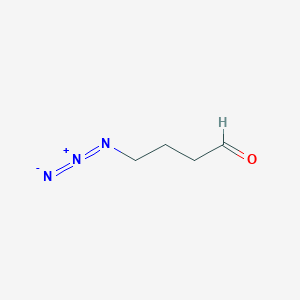

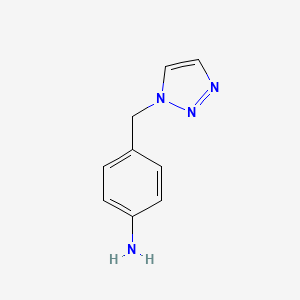

Synthesis routes and methods

Procedure details

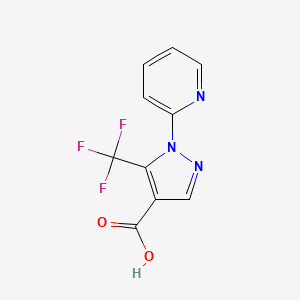

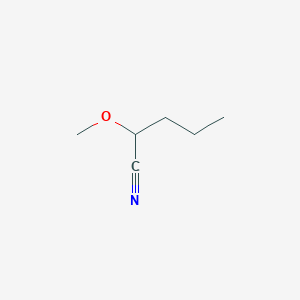

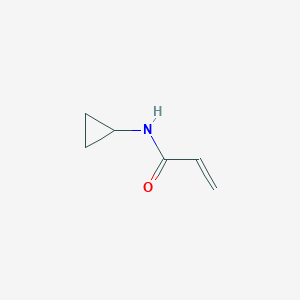

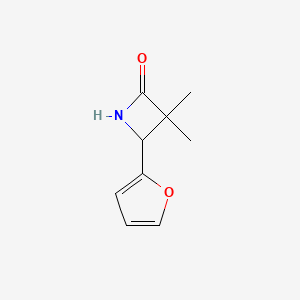

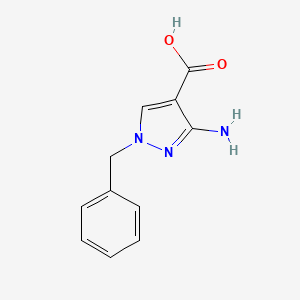

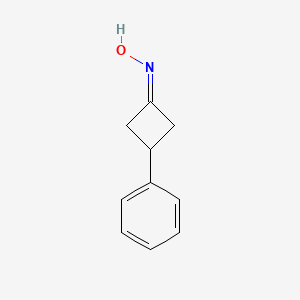

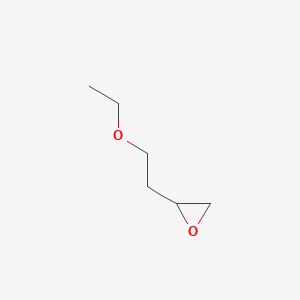

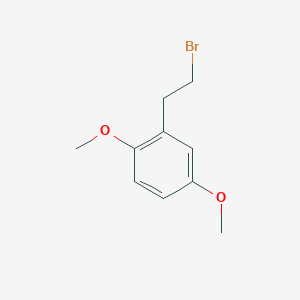

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.